Methoxy[1-(thiophen-2-yl)ethyl]amine Methoxy[1-(thiophen-2-yl)ethyl]amine
Brand Name: Vulcanchem
CAS No.: 1546831-25-7
VCID: VC4247332
InChI: InChI=1S/C7H11NOS/c1-6(8-9-2)7-4-3-5-10-7/h3-6,8H,1-2H3
SMILES: CC(C1=CC=CS1)NOC
Molecular Formula: C7H11NOS
Molecular Weight: 157.23

Methoxy[1-(thiophen-2-yl)ethyl]amine

CAS No.: 1546831-25-7

Cat. No.: VC4247332

Molecular Formula: C7H11NOS

Molecular Weight: 157.23

* For research use only. Not for human or veterinary use.

Methoxy[1-(thiophen-2-yl)ethyl]amine - 1546831-25-7

Specification

CAS No. 1546831-25-7
Molecular Formula C7H11NOS
Molecular Weight 157.23
IUPAC Name N-methoxy-1-thiophen-2-ylethanamine
Standard InChI InChI=1S/C7H11NOS/c1-6(8-9-2)7-4-3-5-10-7/h3-6,8H,1-2H3
Standard InChI Key FOULATQLWHNSMA-UHFFFAOYSA-N
SMILES CC(C1=CC=CS1)NOC

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

Methoxy[1-(thiophen-2-yl)ethyl]amine consists of a thiophene heterocycle—a five-membered aromatic ring containing one sulfur atom—connected to an ethylamine group via a methylene bridge. The methoxy (-OCH₃) substituent on the amine nitrogen introduces steric and electronic effects that influence reactivity . The molecular structure is depicted below:

Chemical Formula: C₇H₁₁NOS
IUPAC Name: O-Methyl-N-(1-(thiophen-2-yl)ethyl)hydroxylamine

Physicochemical Properties

Reported physical properties include:

PropertyValueSource
Boiling Point215.6±42.0 °C (Predicted)
Density1.090±0.06 g/cm³ (Predicted)
pKa3.20±0.70 (Predicted)
Molecular Weight157.23 g/mol (C₇H₁₁NOS)

The compound’s relatively low pKa suggests weak basicity, likely due to electron-withdrawing effects from the thiophene ring .

Synthesis and Production

Challenges in Synthesis

Key challenges include:

  • Regioselectivity: Ensuring substitution occurs at the thiophene’s 2-position.

  • Purification: Separating isomers or byproducts due to the compound’s polar nature .

Physical and Chemical Properties

Thermal Stability

The predicted boiling point of 215.6°C indicates moderate thermal stability, suitable for applications requiring elevated temperatures, such as polymer synthesis.

Solubility and Reactivity

  • Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the amine and thiophene moieties.

  • Reactivity:

    • Oxidation: Susceptible to oxidation at the sulfur atom, forming sulfoxides or sulfones.

    • Nucleophilic Substitution: The methoxy group may undergo displacement reactions with strong nucleophiles .

Comparative Analysis with Analogous Compounds

CompoundKey FeaturesApplications
2-AminothiopheneSimpler structure, higher reactivityAntimicrobial agents
Thiophene-2-carboxylic acidCarboxylic acid functional groupPolymer precursors
N-(4-Chlorophenyl)methanimineChlorophenyl substitutionAntitumor research

Methoxy[1-(thiophen-2-yl)ethyl]amine’s methoxy group enhances steric hindrance, potentially improving metabolic stability compared to simpler analogs .

Recent Research and Future Directions

A 2024 study on (E)-N-(4-Chlorophenyl)-1-(thiophen-2-yl)methanimine highlighted thiophene derivatives’ fluorescence properties and larvicidal activity , suggesting avenues for Methoxy[1-(thiophen-2-yl)ethyl]amine in bioimaging or pest control. Future research should prioritize:

  • Biological Screening: Systematic evaluation of antimicrobial and anticancer potential.

  • Process Optimization: Developing scalable synthesis methods .

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